molecular formula C16H24N2O2 B4885043 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B4885043
M. Wt: 276.37 g/mol
InChI Key: MZHXLDMGWLTXTQ-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a piperidine ring substituted with a methoxy group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with piperidine-4-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-12(2)15(20-3)5-4-14(11)10-18-8-6-13(7-9-18)16(17)19/h4-5,13H,6-10H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHXLDMGWLTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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